molecular formula C32H64O8Rh2 B1662050 Rhodium(II) Octanoate Dimer CAS No. 73482-96-9

Rhodium(II) Octanoate Dimer

Cat. No.: B1662050
CAS No.: 73482-96-9
M. Wt: 782.7 g/mol
InChI Key: MKDJIADBNUOBJH-UHFFFAOYSA-N
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Description

Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :

    Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.

    Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.

    Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.

    Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.

Industrial Production Methods:

The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .

Chemical Reactions Analysis

Types of Reactions:

Rhodium(II) Octanoate Dimer is involved in various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rhodium(II) Octanoate Dimer has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Rhodium(II) Acetate Dimer
  • Rhodium(II) Trifluoroacetate Dimer
  • Rhodium(II) Trimethylacetate Dimer

Comparison:

Uniqueness:

Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .

Biological Activity

Rhodium(II) octanoate dimer, a transition metal complex with the chemical formula C32H60O8Rh2\text{C}_{32}\text{H}_{60}\text{O}_8\text{Rh}_2, has garnered attention for its catalytic properties in various organic reactions. This article delves into its biological activity, particularly its role as a catalyst in synthetic chemistry, and explores relevant research findings, case studies, and data tables.

Properties and Structure

  • Molecular Weight : 778.64 g/mol
  • CAS Number : 73482-96-9
  • Appearance : Green powder
  • Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

The dimeric structure consists of two rhodium atoms coordinated with octanoate ligands, which are derived from octanoic acid. This configuration is crucial for its catalytic activity.

Catalytic Applications

This compound is primarily used as a catalyst in various organic transformations, notably:

  • Intramolecular Cyclization : It facilitates the cyclization of 1-sulfonyl-1,2,3-triazoles and sulfinate compounds under mild conditions .
  • C-H Activation : The compound has been employed in C-H activation reactions, demonstrating significant efficiency compared to other rhodium catalysts .

Case Studies

  • Triazole Reactions :
    A study demonstrated that when triazole was reacted with 1 mol% this compound in chloroform at 70 °C, a rapid reaction occurred leading to a ring-expanded product with a yield of 91%. This reaction was exclusive to the presence of the rhodium catalyst .
  • N-H Insertions :
    Another investigation focused on the reactivity of rhodium(II) azavinyl carbenes in N-H insertions using primary amides. The presence of this compound yielded high yields of diamine products as single regio- and stereoisomers under optimized conditions .

Data Table: Summary of Reaction Conditions and Yields

Reaction TypeCatalyst UsedConditionsYield (%)
Triazole Ring ExpansionThis compoundChloroform, 70 °C91
N-H Insertion with AmidesThis compound65 °CHigh yield
C-H ActivationThis compoundVarious solventsVaries

Toxicological Considerations

While rhodium compounds exhibit remarkable catalytic properties, they also pose certain risks. The material safety data sheets (MSDS) indicate that this compound is classified as an acute toxic agent (H302) and has potential environmental hazards (H413). Proper handling procedures must be adhered to when working with this compound .

Properties

CAS No.

73482-96-9

Molecular Formula

C32H64O8Rh2

Molecular Weight

782.7 g/mol

IUPAC Name

octanoic acid;rhodium

InChI

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;

InChI Key

MKDJIADBNUOBJH-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Canonical SMILES

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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